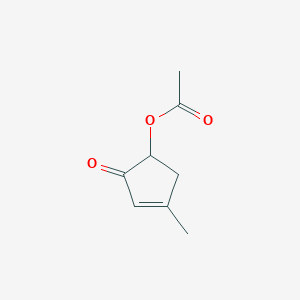![molecular formula C11H24N2O B14625291 3-[(E)-tert-Butyldiazenyl]heptan-3-ol CAS No. 57910-43-7](/img/structure/B14625291.png)
3-[(E)-tert-Butyldiazenyl]heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-tert-Butyldiazenyl]heptan-3-ol is an organic compound with the molecular formula C11H24N2O. It contains a hydroxyl group (-OH) and an azo group (-N=N-), making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol typically involves the reaction of heptan-3-ol with tert-butyl diazene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol. The reaction is conducted at a temperature of around 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-tert-Butyldiazenyl]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Heptan-3-one or heptanal.
Reduction: Heptan-3-amine.
Substitution: Heptan-3-chloride or heptan-3-bromide.
Applications De Recherche Scientifique
3-[(E)-tert-Butyldiazenyl]heptan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the azo group can participate in redox reactions, altering the activity of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptanol: Similar in structure but lacks the azo group, making it less versatile in certain reactions.
2-Heptanol: Differs in the position of the hydroxyl group, affecting its reactivity and applications.
1-Heptanol: The hydroxyl group is at the terminal position, leading to different chemical properties and uses.
Uniqueness
3-[(E)-tert-Butyldiazenyl]heptan-3-ol is unique due to the presence of both hydroxyl and azo groups, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
57910-43-7 |
|---|---|
Formule moléculaire |
C11H24N2O |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
3-(tert-butyldiazenyl)heptan-3-ol |
InChI |
InChI=1S/C11H24N2O/c1-6-8-9-11(14,7-2)13-12-10(3,4)5/h14H,6-9H2,1-5H3 |
Clé InChI |
JQQREYYXOUCBTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(N=NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


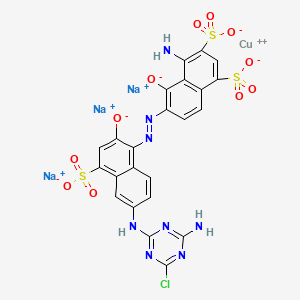
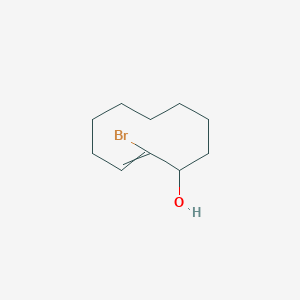
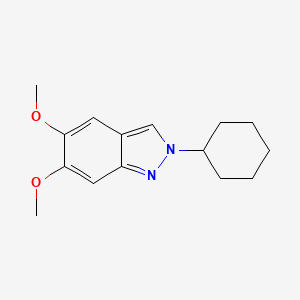
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
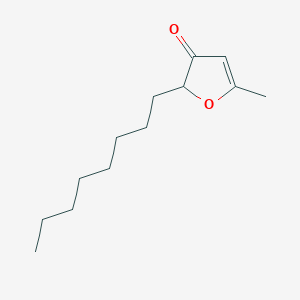
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

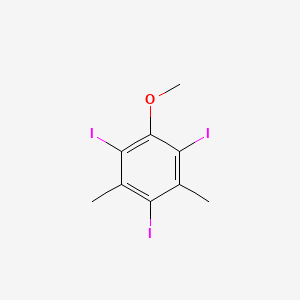
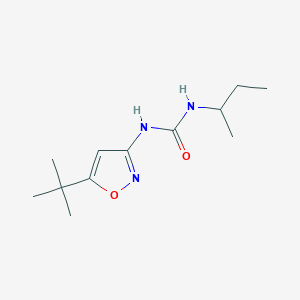
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
